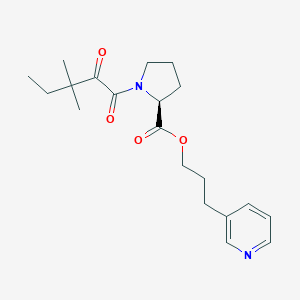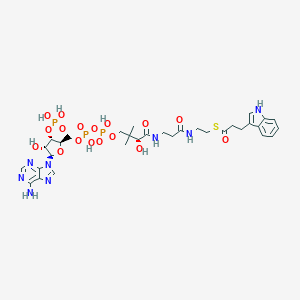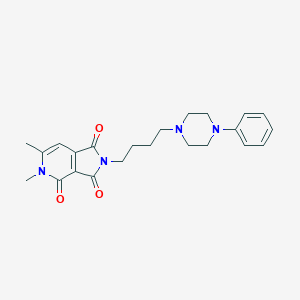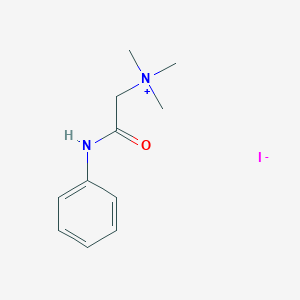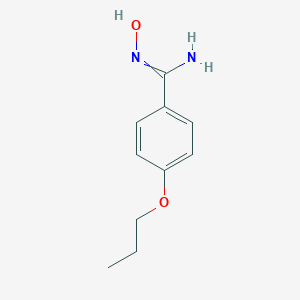
1-(4-氟苯基)哌嗪
概述
描述
1-(4-Fluorophenyl)piperazine is an organic compound with the molecular formula C10H13FN2. It is a derivative of piperazine, where one of the hydrogen atoms in the phenyl ring is replaced by a fluorine atom. This compound is known for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting the central nervous system .
科学研究应用
1-(4-Fluorophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly serotonin and dopamine receptors.
Medicine: It serves as a precursor in the development of pharmaceuticals for treating neurological disorders.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
作用机制
Target of Action
1-(4-Fluorophenyl)piperazine, also known as pFPP, primarily targets the serotonin receptors in the central nervous system . It has been found to have a high affinity for the 5-HT1A receptor , with some additional affinity for the 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions.
Mode of Action
pFPP acts mainly as a 5-HT1A receptor agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, pFPP binds to the 5-HT1A receptor, mimicking the action of serotonin, the natural ligand for this receptor . It has also been shown to inhibit the reuptake of serotonin and norepinephrine , and possibly induce their release . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to increased serotonergic and noradrenergic activity in the brain.
Biochemical Pathways
The primary biochemical pathway affected by pFPP is the serotonergic pathway . By acting as an agonist at the 5-HT1A receptor and inhibiting the reuptake of serotonin, pFPP increases the amount of serotonin available to bind to receptors in the brain. This can lead to an enhancement of serotonergic neurotransmission, which can have various downstream effects depending on the specific neural circuits involved.
Pharmacokinetics
It is known that similar compounds are generally well absorbed from the gut and reach maximal blood plasma concentrations after a few hours . They are also known to readily pass the blood-brain barrier . More research is needed to determine the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pFPP.
Result of Action
The molecular and cellular effects of pFPP’s action are primarily related to its enhancement of serotonergic and noradrenergic neurotransmission . This can lead to a variety of effects depending on the specific neural circuits involved, potentially including mood elevation, reduced anxiety, and altered sleep patterns.
生化分析
Biochemical Properties
1-(4-Fluorophenyl)piperazine has been found in vitro to act mainly as a 5-HT 1A receptor agonist, with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . It has also been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .
Cellular Effects
The cellular effects of 1-(4-Fluorophenyl)piperazine are derived mainly from its action as a 5-HT 1A receptor agonist . This interaction influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1-(4-Fluorophenyl)piperazine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its effects are exerted at the molecular level, primarily through its action as a 5-HT 1A receptor agonist .
Temporal Effects in Laboratory Settings
The effects of 1-(4-Fluorophenyl)piperazine can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
1-(4-Fluorophenyl)piperazine is active at doses between 20 and 150 mg, but higher doses cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting . Metabolic studies have shown 1-(4-Fluorophenyl)piperazine to be an inhibitor of various Cytochrome P450 enzymes in the liver which may contribute to its side-effect profile .
Metabolic Pathways
It has been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent such as diethylene glycol monomethyl ether. The reaction is typically carried out under reflux conditions with microwave irradiation to enhance the reaction rate. After the reaction, the product is purified through distillation and recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of 1-(4-Fluorophenyl)piperazine often involves large-scale reactions using similar starting materials and conditions. The use of continuous flow reactors and automated systems can improve yield and efficiency. The final product is usually obtained through a series of extraction, purification, and drying steps to ensure high purity and quality .
化学反应分析
Types of Reactions: 1-(4-Fluorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the original compound.
- Coupled products with extended molecular frameworks .
相似化合物的比较
- 1-(4-Chlorophenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
- 1-(4-Nitrophenyl)piperazine
Comparison: 1-(4-Fluorophenyl)piperazine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity for specific receptors compared to its analogs. For example, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
属性
IUPAC Name |
1-(4-fluorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJKDKWRVSSJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177039 | |
| Record name | 4-(4-Fluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2252-63-3 | |
| Record name | 1-(4-Fluorophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2252-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-phenylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002252633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Fluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4'-fluorophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FLUORO-PHENYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VML61BE244 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
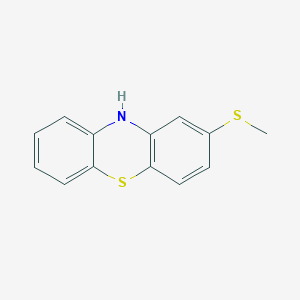
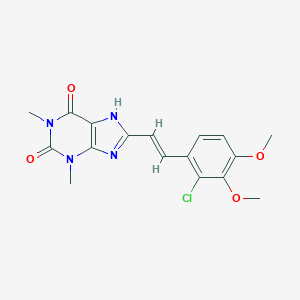
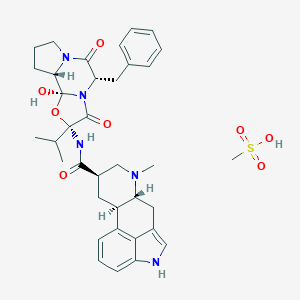
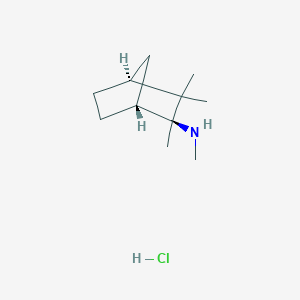
![4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol](/img/structure/B120301.png)
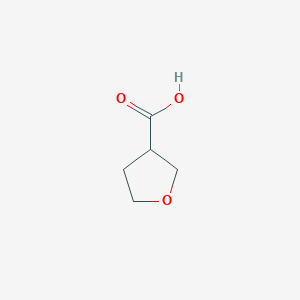

![1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol](/img/structure/B120308.png)

